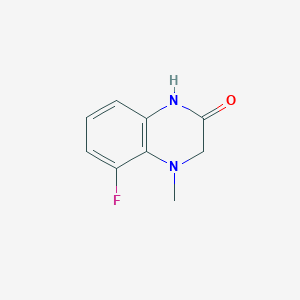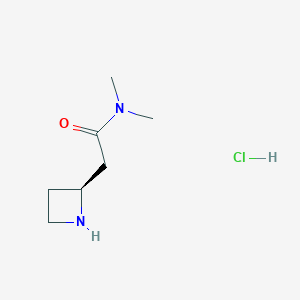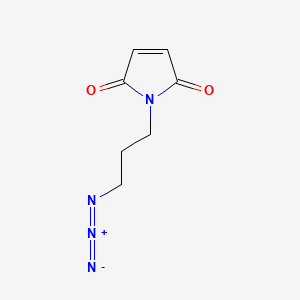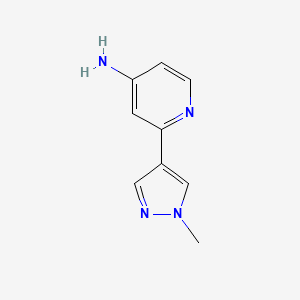
1-(1-(Methylsulfonyl)azetidin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(Methylsulfonyl)azetidin-3-yl)ethanone is an organic compound that features a sulfonyl group attached to an azetidine ring, which is further connected to an ethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanone typically involves the reaction of azetidine with a sulfonylating agent, such as methanesulfonyl chloride, under basic conditions. The reaction proceeds through the formation of an intermediate azetidine sulfonate, which is then treated with an ethanone derivative to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ethanone group can be reduced to the corresponding alcohol.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-(Methylsulfonyl)azetidin-3-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the azetidine ring provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(1-(Methylsulfonyl)azetidin-3-yl)ethanol: Similar structure but with an alcohol group instead of an ethanone group.
1-(1-(Methylsulfonyl)pyrrolidin-3-yl)ethanone: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
Uniqueness: 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanone is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C6H11NO3S |
|---|---|
Molekulargewicht |
177.22 g/mol |
IUPAC-Name |
1-(1-methylsulfonylazetidin-3-yl)ethanone |
InChI |
InChI=1S/C6H11NO3S/c1-5(8)6-3-7(4-6)11(2,9)10/h6H,3-4H2,1-2H3 |
InChI-Schlüssel |
ACFUJGFPYWLGTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CN(C1)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Hydroxy-1-methyl-1h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione](/img/structure/B11912169.png)
![2-Methyl-1H-pyrrolo[2,3-B]quinoxaline](/img/structure/B11912170.png)

![1H-Imidazo[1,2-A]purin-9-amine](/img/structure/B11912181.png)






